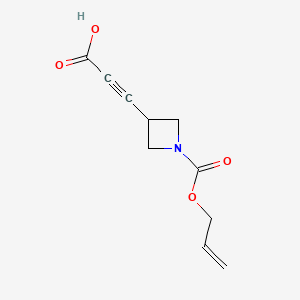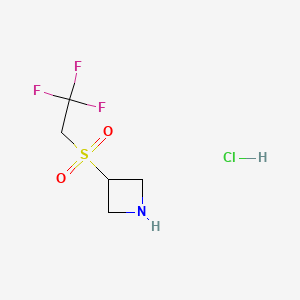
3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride is a compound that has garnered attention due to its unique properties and potential applications in various fields of research and industry. It is known for its stability and reactivity, making it a valuable compound in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride typically involves the reaction of azetidine with 2,2,2-trifluoroethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoroethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted azetidines, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride involves its reactivity with various nucleophiles and electrophiles. The trifluoroethanesulfonyl group is highly electron-withdrawing, making the azetidine ring more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or modify existing ones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride
- 3-[(2,2,2-trifluoroethyl)sulfanyl]azetidine hydrochloride
Uniqueness
3-(2,2,2-Trifluoroethanesulfonyl)azetidine hydrochloride is unique due to the presence of the trifluoroethanesulfonyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to similar compounds, allowing for a broader range of applications in synthetic chemistry and other fields.
Eigenschaften
Molekularformel |
C5H9ClF3NO2S |
|---|---|
Molekulargewicht |
239.64 g/mol |
IUPAC-Name |
3-(2,2,2-trifluoroethylsulfonyl)azetidine;hydrochloride |
InChI |
InChI=1S/C5H8F3NO2S.ClH/c6-5(7,8)3-12(10,11)4-1-9-2-4;/h4,9H,1-3H2;1H |
InChI-Schlüssel |
GAJVRDAXZCZGKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)S(=O)(=O)CC(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2,2,2-Trifluoroacetyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13490523.png)
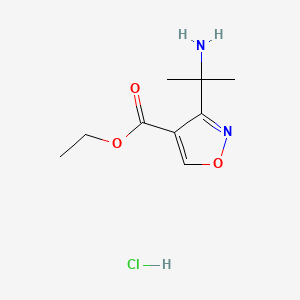
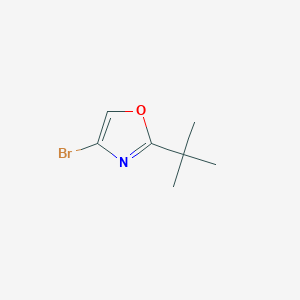
![2-[5-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13490532.png)

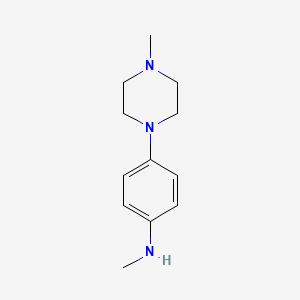

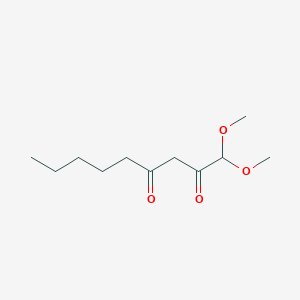
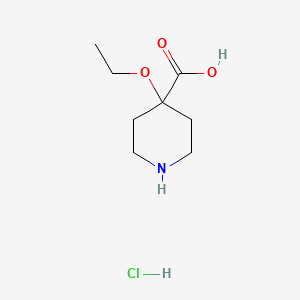
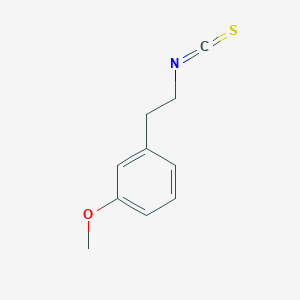
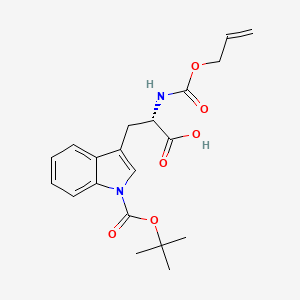
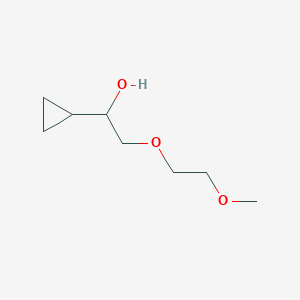
![1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13490603.png)
